N,N,1-trimethylpyrrol-2-amine
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Overview
Description
N,N,1-trimethylpyrrol-2-amine is an organic compound with the molecular formula C7H12N2. It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a pyrrole ring, a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-trimethylpyrrol-2-amine can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,1-trimethylpyrrol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-alkylated derivatives, N-oxides, and various substituted pyrroles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N,1-trimethylpyrrol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,1-trimethylpyrrol-2-amine involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
N-methylpyrrole: A simpler derivative with one methyl group attached to the nitrogen atom.
N,N-dimethylpyrrole: Contains two methyl groups attached to the nitrogen atom.
N,N-diethylpyrrole: Contains two ethyl groups attached to the nitrogen atom.
Uniqueness
N,N,1-trimethylpyrrol-2-amine is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.
Properties
CAS No. |
107902-41-0 |
---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.187 |
IUPAC Name |
N,N,1-trimethylpyrrol-2-amine |
InChI |
InChI=1S/C7H12N2/c1-8(2)7-5-4-6-9(7)3/h4-6H,1-3H3 |
InChI Key |
HTWPGPNDGBUTSM-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1N(C)C |
Synonyms |
1H-Pyrrol-2-amine,N,N,1-trimethyl-(9CI) |
Origin of Product |
United States |
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